molecular formula C20H16ClF3N6O2 B606997 DCZ3301 CAS No. 2136278-38-9

DCZ3301

Cat. No. B606997
M. Wt: 464.83
InChI Key: XYKDTMNNPVVZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DCZ3301 is an aryl-guanidino inhibitor that induces cell apoptosis and cell cycle arrest via suppressing the PI3K/AKT pathway in T-cell leukemia/lymphoma. DCZ3301 induces G2/M cell cycle arrest, and associates with downregulation of CDK1, cyclin B1, and cdc25C. DCZ3301 also induces cell apoptosis by decreasing MMP in T-cell leukemia/lymphoma cells.

Scientific Research Applications

DCZ3301 and Multiple Myeloma

  • Enhancing Bortezomib Sensitivity in Multiple Myeloma : DCZ3301 has been shown to overcome resistance to bortezomib, a drug used in multiple myeloma treatment, through regulation of the G2/M checkpoint. It induces M phase cell cycle arrest primarily by inhibiting DNA repair and enhancing DNA damage (Hu et al., 2020).

  • Apoptosis Induction and Cell Cycle Arrest : A study found that DCZ3301 induced cytotoxicity in multiple myeloma cell lines and patient myeloma cells, in part by decreasing mitochondrial membrane potential, thus inducing apoptosis. It also inhibited cell cycling, causing G2/M accumulation correlated with downregulation of Cdc25C, CDK1, and Cyclin B1 (Gao et al., 2017).

DCZ3301 and T-Cell Leukemia/Lymphoma

  • Effects on T-Cell Leukemia/Lymphoma Cells : DCZ3301 inhibited the viability of T-cell leukemia/lymphoma cells in a dose- and time-dependent manner, inducing G2/M cell cycle arrest and apoptosis. It also suppressed the PI3K/AKT pathway, which is significant in these cancer types (Xiao et al., 2018).

DCZ3301 and Diffuse Large B-cell Lymphoma

  • Inhibition of Proliferation in DLBCL : DCZ3301 showed direct cytotoxicity against DLBCL cell lines and inhibited the viability of these cells, even in the presence of pro-tumorigenesis cytokines. It induced apoptosis and cell cycle arrest at the G2/M phase by modulating signaling pathways like Akt, ERK1/2, and JAK2/STAT3 (Sun et al., 2017).

DCZ3301 in Ocular Neovascularization

  • Inhibiting Ocular Neovascularization : DCZ3301 also demonstrated potential in inhibiting neovascularization in the eye. It was found to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) and reduce the area of corneal neovascularization in an alkali-burn induced mouse model (Xu et al., 2020).

properties

CAS RN

2136278-38-9

Product Name

DCZ3301

Molecular Formula

C20H16ClF3N6O2

Molecular Weight

464.83

IUPAC Name

4-((6-(3-(4-Chloro-3-(trifluoromethyl)phenyl)guanidino)pyridin-3-yl)oxy)-N-methylpicolinamide

InChI

InChI=1S/C20H16ClF3N6O2/c1-26-18(31)16-9-12(6-7-27-16)32-13-3-5-17(28-10-13)30-19(25)29-11-2-4-15(21)14(8-11)20(22,23)24/h2-10H,1H3,(H,26,31)(H3,25,28,29,30)

InChI Key

XYKDTMNNPVVZPL-UHFFFAOYSA-N

SMILES

O=C(NC)C1=NC=CC(OC2=CC=C(NC(NC3=CC=C(Cl)C(C(F)(F)F)=C3)=N)N=C2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DCZ3301;  DCZ3301;  DCZ3301

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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